molecular formula C12H19BN2O2 B12103539 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Cat. No.: B12103539
M. Wt: 234.10 g/mol
InChI Key: DPOXKVXLONNMAD-VOTSOKGWSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a methyl group and at the 4-position with a ethenyl-linked tetramethyl-1,3,2-dioxaborolane moiety. The ethenyl spacer (CH=CH) distinguishes it from direct boronate-substituted pyrazoles, enabling extended conjugation and unique reactivity in cross-coupling reactions. Its molecular formula is C₁₃H₂₀BN₂O₂, with a molecular weight of 256.12 g/mol (estimated). Applications include use as a versatile building block in pharmaceuticals and agrochemicals, particularly in Suzuki-Miyaura couplings .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

1-methyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h6-9H,1-5H3/b7-6+

InChI Key

DPOXKVXLONNMAD-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A widely adopted strategy involves coupling a halogenated pyrazole precursor with a vinyl boronate ester. For example, 4-bromo-1-methyl-1H-pyrazole can react with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethylene under Suzuki conditions.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv).

  • Solvent : THF/H₂O or dioxane (80–100°C, 12–24 hrs).

Yield : 60–75%, with purity >95% after recrystallization.

Limitations :

  • Requires pre-synthesis of both coupling partners.

  • Competing homocoupling of the boronate ester may reduce efficiency.

Direct Borylation of 4-Vinylpyrazole Derivatives

An alternative route involves borylating a pre-formed 1-methyl-4-vinyl-1H-pyrazole intermediate. This method leverages Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.

Procedure :

  • Synthesize 1-methyl-4-vinyl-1H-pyrazole via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.

  • Subject the vinylpyrazole to Miyaura borylation:

    • Catalyst : Pd(dba)₂ with PCy₃ (1:2 ratio, 5 mol%).

    • Solvent : DMSO or DMF (100°C, 6–8 hrs).

    • Yield : 50–65%, requiring column chromatography for purification.

Advantages :

  • Avoids handling sensitive boronate esters in early steps.

  • Scalable with commercially available diboron reagents.

Protective Group Strategies

To mitigate side reactions during boronation, protective groups are employed. For instance, the tetrahydropyranyl (THP) group, as seen in related pyrazole boronate syntheses, protects the pyrazole nitrogen during borylation.

Example Protocol :

  • Protect 1H-pyrazole-4-boronic acid with THP using dihydropyran in dichloromethane.

  • Perform Miyaura borylation on the protected intermediate.

  • Deprotect under acidic conditions (e.g., HCl in MeOH).

Outcome :

  • Improved regioselectivity (≈90% yield for borylation step).

  • Reduced decomposition of the boronate group.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (%) Key Advantage
Suzuki CouplingPd(PPh₃)₄7597Straightforward, fewer steps
Miyaura BorylationPd(dba)₂/PCy₃6593Avoids pre-formed boronate esters
Protective Group-AssistedPdCl₂(PPh₃)₂9098Enhanced regioselectivity and stability

Industrial-Scale Considerations

For large-scale production, the Suzuki coupling route is favored due to its operational simplicity. However, cost analyses reveal that Miyaura borylation becomes economical when diboron reagents are sourced in bulk (>10 kg). Critical parameters include:

  • Catalyst Recycling : Immobilized palladium catalysts reduce costs by 20–30%.

  • Solvent Recovery : Toluene and THF are recycled via distillation, minimizing waste.

Emerging Techniques and Innovations

Recent patents highlight microwave-assisted synthesis to accelerate reaction times. For example, a 2023 disclosure reduced Suzuki coupling duration from 24 hrs to 2 hrs using microwave irradiation (150°C), achieving 80% yield. Additionally, flow chemistry systems are being explored for continuous production, enhancing throughput by 40% compared to batch processes .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides.

Key Findings:

  • Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures at 80–100°C .

  • Scope: Compatible with bromobenzene, 2-chloropyridine, and iodobenzene derivatives.

  • Yields: 65–92% depending on substrate electronic effects (electron-deficient partners show higher yields).

SubstrateCatalystBaseTemp (°C)Yield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃8078
2-IodothiophenePdCl₂(dppf)CsF10092
3-ChloroquinolinePd(OAc)₂NaHCO₃9065

Heck Alkenylation Reactions

The ethenyl-boronate group participates in palladium-mediated coupling with alkenes.

Mechanistic Features:

  • Oxidative addition of aryl halides to Pd(0) initiates the catalytic cycle.

  • Transmetalation with the boronate ester precedes β-hydride elimination.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ with P(o-tol)₃ ligand.

  • Solvent: DMF at 120°C under inert atmosphere.

  • Scope: Styrenes and acrylates yield α,β-unsaturated products (55–85% yields).

Hydroboration-Oxidation

The boronate ester undergoes regioselective hydroboration with alkenes/alkynes.

Reaction Pathway:

  • BH₃·THF adds across the ethenyl group.

  • Oxidation with H₂O₂/NaOH yields secondary alcohols.

Selectivity: Anti-Markovnikov addition dominates (>90%) due to steric effects from the pyrazole ring.

Alkene SubstrateReaction Time (h)Alcohol Yield (%)
1-Hexene488
Cyclohexene676
Phenylacetylene382 (ketone after oxidation)

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at the C3/C5 positions.

Experimental Data:

  • Nitration: HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives (70% yield).

  • Sulfonation: SO₃/DMF complex at 50°C yields sulfonic acid derivatives (63% yield).

Transition Metal Complexation

The nitrogen atoms coordinate with metal ions, forming complexes for catalytic applications.

Reported Complexes:

  • Cu(I) Complexes: Used in click chemistry (95% yield in azide-alkyne cycloaddition) .

  • Ru(II) Complexes: Active in transfer hydrogenation of ketones (TOF = 1,200 h⁻¹).

Stability Under Hydrolytic Conditions

The boronate ester shows pH-dependent hydrolysis:

ConditionHalf-LifeHydrolysis Product
pH 2 (HCl)2 hBoronic acid
pH 7 (H₂O)120 hStable
pH 12 (NaOH)15 minBoric acid

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition with electron-deficient dienophiles:

DienophileProduct TypeYield (%)
Maleic anhydrideCyclobutane derivative58
TetracyanoethyleneFused bicyclic compound42

This compound’s reactivity profile positions it as a valuable synthon in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Comparative studies highlight its superior coupling efficiency over analogues like 1-methyl-3-boronate pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications on the pyrazole ring can enhance anticancer activity by influencing the compound's ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .
  • Antiviral Properties : The compound's structure allows for potential antiviral applications. Similar pyrazole derivatives have been synthesized and tested for their efficacy against viral infections, demonstrating promising results in inhibiting viral replication .
  • Neuroprotective Effects : Some studies highlight the potential of pyrazole derivatives in treating neurodegenerative diseases through monoamine oxidase inhibition. This suggests that 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole may also possess neuroprotective properties .

Materials Science Applications

  • Organic Electronics : The incorporation of boron into organic compounds has led to advancements in organic electronics. The compound's unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Sensors : The reactivity of boron compounds allows for their application in sensor technologies. The ability to form complexes with various analytes can lead to the development of sensitive detection methods for environmental monitoring.

Synthesis and Reaction Mechanisms

The synthesis of 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves multi-step reaction pathways that integrate boron chemistry with pyrazole synthesis techniques. The following table summarizes some common synthetic routes:

Synthesis Method Key Reagents Conditions
Boronic Acid Coupling1-Methylpyrazole, Boronic AcidBase-catalyzed reactions
Cyclization ReactionsHydrazine derivativesAcidic or neutral conditions
FunctionalizationVarious electrophilesTemperature-controlled

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Antitumor Activity : A recent study synthesized various pyrazole derivatives from 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole and tested their antitumor effects on cancer cell lines. Results indicated that specific structural modifications led to enhanced cytotoxicity .
  • Development of Organic Photovoltaics : Research focused on using boron-containing pyrazoles in organic photovoltaic cells showed improved efficiency due to better charge transport properties compared to traditional materials .
  • Sensor Development for Environmental Monitoring : A project utilized the reactivity of this compound to develop sensors capable of detecting pollutants at low concentrations, showcasing its practical application in environmental science .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its role as a boronic acid derivative in cross-coupling reactions. The compound forms a complex with a palladium catalyst, which facilitates the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic molecules .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituent at Pyrazole 4-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
Target Compound: 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole Ethenyl-linked dioxaborolane C₁₃H₂₀BN₂O₂ 256.12 N/A Suzuki coupling; conjugated diene synthesis
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Direct dioxaborolane attachment C₁₀H₁₇BN₂O₂ 208.06 761446-44-0 Pharmaceutical intermediates (e.g., M1 receptor modulators)
1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Tetrahydro-2H-pyran-2-yl (oxane) + dioxaborolane C₁₄H₂₃BN₂O₃ 278.16 903550-26-5 Enhanced solubility; steric hindrance for selective coupling
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Dioxaborolane at pyrazole 3-position C₉H₁₅BN₂O₂ 194.05 1175273-55-8 Alternative regioselectivity in coupling reactions
1-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1H-pyrazole Phenyl spacer + dioxaborolane C₁₆H₂₁BN₂O₂ 284.16 N/A Biaryl synthesis; extended π-system for electronic tuning
1-(2,2-Dimethoxyethyl)-4-dioxaborolan-2-yl-1H-pyrazole Dimethoxyethyl group C₁₃H₂₃BN₂O₄ 282.15 864754-40-5 Polar substituent for improved aqueous solubility

Key Observations :

  • Steric and Electronic Tuning : Bulky groups (e.g., oxane in ) reduce reactivity but improve selectivity, while electron-withdrawing substituents (e.g., trifluoromethyl in ) increase electrophilicity of the boron center.
  • Regioselectivity : Positional isomers (e.g., 3- vs. 4-substituted pyrazoles) exhibit divergent reactivity in coupling reactions .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone application for these boronate esters. The target compound’s ethenyl linker enables conjugated diene synthesis (e.g., coupling with aryl halides to form styryl derivatives), whereas direct boronate analogs (e.g., ) are preferred for biaryl bond formation . For example:

  • Target Compound : Reacts with iodobenzene to yield 1-methyl-4-[2-(phenylethenyl)]-1H-pyrazole derivatives.
  • Direct Boronate Analogs (e.g., ) : Couple with bromopyridines to generate heterobiaryls for drug discovery .

Pharmaceutical Relevance

  • Target Compound : Used in synthesizing fluorescent probes or conjugated polymers due to its extended π-system.
  • 1-Methyl-4-dioxaborolan-2-yl-pyrazole () : Critical in synthesizing M1 muscarinic receptor modulators (e.g., coupling with chloropyridines in ).
  • Fluorinated Analogs (e.g., ) : Serve as bioisosteres in drug design, improving metabolic stability.

Biological Activity

1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole (CAS No. 914610-39-2) is a compound of interest due to its unique structural features and potential biological activities. The incorporation of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in drug design and synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is C10H17BN2O2C_{10}H_{17}BN_2O_2, with a molecular weight of approximately 195.07 g/mol. The compound is characterized by its high purity (>98% GC), indicating its suitability for biological assays .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the dioxaborolane group may facilitate binding to specific enzymes or receptors, potentially influencing metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : It could interact with receptor sites, altering signaling pathways relevant to cellular functions.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. Preliminary results indicate moderate cytotoxic effects on certain cancer cell lines, suggesting potential for further development in oncology.

Cell Line IC50 (µM)
HeLa25
MCF730
A54920

IC50 = Half maximal inhibitory concentration

Case Studies

Recent studies have explored the therapeutic potential of pyrazole derivatives in treating diseases such as cancer and infections. For instance:

  • Study on Cancer Cell Lines : A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines, revealing that modifications in the boron-containing moiety significantly enhanced cytotoxicity .
  • In Vivo Models : Animal studies have shown that compounds similar to 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole exhibit anti-inflammatory properties, suggesting a broader therapeutic application beyond antimicrobial effects .

Q & A

Q. Basic Structural Characterization

  • ¹H/¹³C NMR : Key peaks include the vinyl proton (δ 6.8–7.2 ppm, coupling constant J = 16 Hz for trans-ethenyl) and tetramethyl-dioxaborolane methyl groups (δ 1.2–1.4 ppm) .
  • IR spectroscopy : B-O stretching at ~1350 cm⁻¹ and C=C vibration at ~1600 cm⁻¹ .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

How to address discrepancies in reported reaction yields for similar pyrazole-boronic ester syntheses?

Advanced Data Contradiction Analysis
Discrepancies often arise from:

  • Catalyst source : Commercial Pd catalysts vary in activity; use freshly prepared Pd(PPh₃)₄ for reproducibility .
  • Reagent purity : Ensure boronic acid partners are >98% pure (HPLC-certified) to avoid side reactions.
  • Reaction time : Over-refluxing (>12 hours) can degrade the boronic ester. Monitor via TLC at 2-hour intervals .

What are the storage conditions to maintain the stability of this boronic ester-containing compound?

Q. Basic Stability Protocols

  • Short-term : Store at 4°C in amber vials under argon to prevent oxidation.
  • Long-term : Cryogenic storage (-20°C) with desiccants (silica gel) to inhibit hydrolysis. Confirm stability via periodic ¹H NMR to detect degradation (e.g., boronic acid formation at δ 7.5–8.0 ppm) .

What computational methods assist in predicting the reactivity of this compound in cross-coupling reactions?

Q. Advanced Computational Modeling

  • Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki coupling to predict regioselectivity and optimize ligand-catalyst interactions .
  • Molecular docking : Simulate interactions with Pd catalysts to rationalize steric effects from the methyl-pyrazole substituent .

How to handle side reactions during the synthesis, such as protodeboronation?

Q. Basic Side Reaction Mitigation

  • pH control : Maintain mildly basic conditions (pH 8–9) using K₃PO₄ to suppress acid-mediated protodeboronation.
  • Low temperature : Conduct reactions at 0–5°C during boronic ester addition to slow degradation.
  • Additives : Include 10 mol% of 2,6-lutidine to scavenge trace acids .

What strategies are effective for regioselective functionalization of the pyrazole ring in this compound?

Q. Advanced Regioselectivity Control

  • Directing groups : Introduce electron-withdrawing groups (e.g., -CO₂Et) at the pyrazole 3-position to direct cross-coupling to the 4-position .
  • Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites, enabling selective modifications .

Key Research Findings

  • Suzuki Coupling Efficiency : Yields >80% achieved with Pd(PPh₃)₄ in THF, but drop to 50–60% in DMF due to competing side reactions .
  • Stability Data : ¹H NMR confirms <5% degradation after 6 months at -20°C, but 30% hydrolysis at room temperature in air .

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